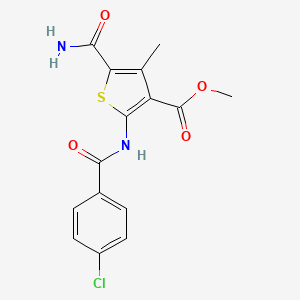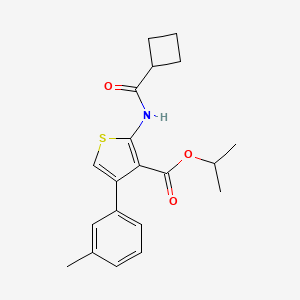![molecular formula C20H21FN4O3S B3482749 N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B3482749.png)
N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide
Vue d'ensemble
Description
N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorobenzyl group, and a sulfamoyl phenyl acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-fluorobenzyl chloride in the presence of a base.
Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base.
Acetylation: Finally, the acetamide group is introduced by reacting the intermediate compound with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly dihydrofolate reductase, which is a target for antimicrobial and anticancer therapies.
Materials Science: Due to its unique structure, the compound is explored for use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and cell division. By inhibiting DHFR, the compound can effectively halt the proliferation of rapidly dividing cells, making it a potential anticancer and antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4-aminophenyl)sulfonyl]phenyl)acetamide
- N-(4-{[(pyridin-2-ylmethyl)sulfamoyl]phenyl)acetamide
Uniqueness
N-(4-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfamoyl}phenyl)acetamide is unique due to the presence of the fluorobenzyl group and the pyrazole ring, which confer specific electronic and steric properties. These features enhance its binding affinity to target enzymes and its overall biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-[4-[[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S/c1-13-20(14(2)25(23-13)12-16-4-6-17(21)7-5-16)24-29(27,28)19-10-8-18(9-11-19)22-15(3)26/h4-11,24H,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGPVDBQWPJFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-biphenylcarboxamide](/img/structure/B3482671.png)
![1-ethyl-4-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3482677.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B3482680.png)

![methyl 5-methyl-4-phenyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3482692.png)
![5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3482704.png)


![N-[4-(aminocarbonyl)phenyl]-6-bromo-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3482720.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B3482754.png)
![N-cyclopropyl-2-[4-(propan-2-yloxy)phenyl]quinoline-4-carboxamide](/img/structure/B3482761.png)
![1-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B3482766.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3482771.png)

